Ketohexokinase inhibitor 1, also known as PF-06835919, is a novel compound designed to inhibit the enzyme ketohexokinase, which plays a critical role in fructose metabolism. This enzyme catalyzes the phosphorylation of fructose to fructose-1-phosphate, marking the first committed step in fructose metabolism. The inhibition of ketohexokinase has garnered attention due to its potential implications in treating metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
PF-06835919 was identified and optimized through a series of pharmacological studies aimed at understanding its efficacy and safety profile. The compound is synthesized through a series of chemical reactions that enhance its potency and selectivity against ketohexokinase.
PF-06835919 falls under the category of small molecule inhibitors specifically targeting metabolic enzymes. It is classified as a ketohexokinase inhibitor and is being investigated for its therapeutic potential in metabolic diseases associated with excessive fructose consumption.
The synthesis of PF-06835919 involves multiple steps that focus on optimizing its structure for enhanced binding affinity to ketohexokinase. The process typically includes:
The synthetic route often involves the use of specific reagents and conditions tailored to achieve desired chemical transformations while minimizing by-products. For instance, the use of dimethyl sulfoxide as a solvent during in vitro studies allows for effective solubilization of PF-06835919 for biological assays.
PF-06835919 has a defined molecular structure characterized by specific functional groups that facilitate its interaction with ketohexokinase. The structural formula includes:
The exact molecular formula and weight can be derived from its chemical structure, which is essential for understanding its pharmacokinetic properties. The molecular weight of PF-06835919 is approximately 400 Da.
PF-06835919 primarily acts through competitive inhibition of ketohexokinase, preventing the phosphorylation of fructose. This inhibition can be analyzed through various biochemical assays:
The reaction kinetics can be modeled using Michaelis-Menten equations to quantify the inhibitory effects of PF-06835919 on ketohexokinase activity. This analysis provides insights into how effectively the compound can modulate fructose metabolism.
PF-06835919 inhibits ketohexokinase by binding to its active site, thereby preventing the enzyme from catalyzing the phosphorylation of fructose. This mechanism leads to decreased levels of fructose-1-phosphate, which subsequently affects downstream metabolic processes:
Studies have demonstrated that administration of PF-06835919 results in significant reductions in hyperinsulinemia and hypertriglyceridemia in animal models fed high-fructose diets .
PF-06835919 exhibits specific physical properties that are important for its pharmacological profile:
Key chemical properties include:
These properties are critical for optimizing dosing regimens and predicting bioavailability.
PF-06835919 has several promising applications in scientific research and clinical settings:
Ketohexokinase (KHK), also termed fructokinase, is the principal enzyme catalyzing the first committed step of fructose metabolism: the ATP-dependent phosphorylation of D-fructose to fructose-1-phosphate (F1P). Unlike glucokinase in glucose metabolism, KHK operates without feedback inhibition, enabling uncontrolled flux through metabolic pathways when fructose is abundant. Two KHK isoforms exist: KHK-C (high-activity, high-affinity) predominates in the liver, kidney, and intestine, whereas KHK-A (low-activity, ubiquitous) is expressed extrahepatically. The liver processes ~90% of dietary fructose via KHK-C, initiating a cascade where F1P is cleaved by aldolase B into glyceraldehyde and dihydroxyacetone phosphate. These products enter glycolysis, gluconeogenesis, or lipogenesis pathways [3] [8].
Table 1: Biochemical Characteristics of KHK Isoforms
Property | KHK-C | KHK-A |
---|---|---|
Tissue Distribution | Liver, Kidney, Intestine | Ubiquitous (all tissues) |
Catalytic Efficiency (kcat/Km) | High (≈10-fold > KHK-A) | Low |
Fructose Affinity (Km) | Low (≈5 mM) | High (≈0.8 mM) |
Metabolic Role | Primary fructose clearance | Minor fructose metabolism |
This unregulated phosphorylation depletes hepatic ATP, generating uric acid and reactive oxygen species as byproducts. The resultant mitochondrial stress and activation of lipogenic transcription factors (e.g., ChREBP) create a permissive environment for metabolic dysregulation [2] [8].
Excessive fructose intake (notably from sucrose and high-fructose corn syrup) overwhelms hepatic KHK-C capacity, driving metabolic dysfunction through three core mechanisms:
De Novo Lipogenesis (DNL): F1P-derived carbons directly supply acetyl-CoA for fatty acid synthesis. KHK activation upregulates lipogenic enzymes (e.g., ACC, FASN) via ChREBP, promoting hepatic triglyceride accumulation. In rats fed a high-fructose diet mimicking typical American consumption (7.5% fructose kcal/g), KHK inhibition reduced DNL by 60–80% and reversed hepatic steatosis [2] [10].
Insulin Resistance: Fructose metabolism reduces insulin receptor substrate 2 (IRS2) and induces protein kinase Cε activation, blunting insulin signaling. KHK-driven oxidative stress further impairs hepatic insulin clearance, contributing to hyperinsulinemia. Clinical studies confirm that high-fructose diets elevate plasma insulin 2–3-fold versus isocaloric glucose diets [2] [5].
Systemic Inflammation: Fructose metabolites activate NLRP3 inflammasomes and increase pro-inflammatory cytokines (e.g., TNF-α, IL-1β). This exacerbates hepatic inflammation and fibrosis progression in preclinical non-alcoholic steatohepatitis (NASH) models [3] [8].
Table 2: Metabolic Consequences of Uncontrolled KHK Activity
Pathway | Key Enzymes/Factors Affected | Downstream Effect |
---|---|---|
Lipogenesis | ↑ ACC1, FASN, SCD1; ChREBP activation | Hepatic TG accumulation, NAFLD |
Glucose Metabolism | ↓ IRS2; PKCε activation | Hepatic insulin resistance, T2DM |
Oxidative Stress | ↑ Uric acid, ROS; ↓ Mitochondrial function | Inflammation, apoptosis |
KHK inhibition offers a mechanistically distinct strategy to counteract fructose-induced metabolic diseases. Genetic validation stems from essential fructosuria, a benign condition where KHK-C loss-of-function mutations cause asymptomatic fructose excretion without metabolic sequelae. Preclinical models confirm protection:
Small-molecule KHK inhibitors mimic this phenotype by blocking fructose phosphorylation. They exhibit high selectivity for KHK over other kinases (>100-fold), minimizing off-target effects [5] [6]. Their therapeutic promise spans:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7